molecular formula C13H11BrN4 B2464412 N-(1H-benzotriazol-1-ylmethyl)-4-bromoaniline CAS No. 144583-00-6

N-(1H-benzotriazol-1-ylmethyl)-4-bromoaniline

Cat. No.: B2464412
CAS No.: 144583-00-6
M. Wt: 303.163
InChI Key: CLHCWGNSLRURNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-Benzotriazol-1-ylmethyl)-4-bromoaniline is a 4-bromoaniline derivative in which the amino group is functionalized with a benzotriazole-containing methyl substituent. This compound belongs to a class of aryl amines modified with heterocyclic groups, which are often synthesized to enhance biological activity or tailor physicochemical properties. The benzotriazole moiety (a fused benzene and triazole ring system) is known for its stability and ability to participate in hydrogen bonding, making it a valuable pharmacophore in medicinal chemistry .

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-4-bromoaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN4/c14-10-5-7-11(8-6-10)15-9-18-13-4-2-1-3-12(13)16-17-18/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHCWGNSLRURNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzotriazol-1-ylmethyl)-4-bromoaniline typically involves the reaction of 4-bromoaniline with benzotriazole in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(1H-benzotriazol-1-ylmethyl)-4-bromoaniline can undergo nucleophilic substitution reactions where the benzotriazolyl group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products:

    Substitution: Formation of substituted benzotriazole derivatives.

    Oxidation: Formation of oxidized benzotriazole products.

    Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in drug development due to its ability to interact with biological targets. Key applications include:

  • Antimicrobial Activity : Studies indicate that derivatives of benzotriazole exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, N-(1H-benzotriazol-1-ylmethyl)-4-bromoaniline demonstrated inhibitory effects with Minimum Inhibitory Concentration (MIC) values as low as 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .
  • Anticancer Potential : Research has suggested that benzotriazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or receptors, thus modulating critical biological pathways .
  • Antiparasitic Properties : Recent studies have highlighted the effectiveness of benzotriazole derivatives against protozoan parasites such as Trypanosoma cruzi, with significant growth inhibition observed at concentrations of 25 µg/mL .

Biochemical Research

This compound serves as a useful tool in biochemical assays:

  • Enzyme Inhibition Studies : The compound's ability to inhibit certain enzymes makes it valuable for studying metabolic pathways. Its interaction with enzymes can provide insights into drug design and therapeutic interventions .
  • Molecular Probes : Due to its stability and reactivity, it can be utilized as a probe in molecular biology studies, aiding in the understanding of complex biochemical processes .

Materials Science

The compound's unique properties extend to industrial applications:

  • Polymer Chemistry : this compound is being explored as a building block for the synthesis of advanced materials, including polymers and coatings that require enhanced durability and resistance to degradation .
  • Coatings and Additives : Its chemical structure allows for incorporation into coatings that provide protective features against environmental stressors, thereby extending the lifespan of materials used in various applications .

Case Studies

Several case studies illustrate the compound's applications:

  • Antimicrobial Efficacy : A study conducted on various benzotriazole derivatives showed that this compound significantly inhibited bacterial growth across multiple strains, highlighting its potential as an antimicrobial agent .
  • Cancer Cell Apoptosis : Research involving cell lines treated with benzotriazole derivatives demonstrated a marked increase in apoptosis rates, suggesting that these compounds could be further developed into anticancer therapies .
  • Polymer Development : In materials science research, this compound was incorporated into polymer matrices, resulting in enhanced mechanical properties and resistance to environmental degradation .

Mechanism of Action

The mechanism of action of N-(1H-benzotriazol-1-ylmethyl)-4-bromoaniline involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound can also penetrate cell membranes and interact with intracellular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • In contrast, furan-carboxamide derivatives (e.g., from ) leverage the furan’s electron-donating properties for antibacterial activity .
  • Sulfonamide-containing analogs (e.g., ) exhibit strong hydrogen-bonding capacity, often utilized in enzyme inhibition .

Physicochemical Properties

  • Melting Points : Benzotriazole derivatives (e.g., related aldimine compounds) exhibit moderate melting points (~127°C), suggesting crystalline stability .
  • Solubility : Sulfonamide and carboxamide groups enhance aqueous solubility compared to alkyl-substituted analogs .
  • Reactivity : Electrophilic substituents (e.g., imidoyl chlorides in ) enable further functionalization, whereas benzotriazole derivatives are more stable under physiological conditions .

Biological Activity

N-(1H-benzotriazol-1-ylmethyl)-4-bromoaniline is a compound belonging to the benzotriazole family, which has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzotriazole moiety linked to a 4-bromoaniline structure. This configuration imparts unique chemical properties that influence its biological activity. The presence of the bromine atom enhances its reactivity, making it a valuable candidate for various biological applications.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. In particular, this compound has shown effectiveness against various bacterial strains:

Bacterial Strain Inhibition Zone (mm) Concentration (ppm)
Bacillus subtilis15100
Escherichia coli12100
Pseudomonas fluorescens10100
Xanthomonas campestris14100

The compound demonstrated comparable efficacy to standard antibiotics like streptomycin at certain concentrations, suggesting its potential as an alternative antimicrobial agent .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has been found to inhibit the proliferation of cancer cell lines through several mechanisms, including:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
  • Cell Cycle Arrest : It disrupts the cell cycle, preventing cancer cells from dividing.

In vitro studies have shown that treatment with this compound leads to a significant reduction in cell viability in breast and prostate cancer cell lines .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in cellular processes, such as helicases in viral replication. For instance, derivatives have shown inhibitory effects against helicases associated with hepatitis C virus (HCV) and other flaviviruses .
  • Molecular Interactions : The benzotriazole moiety participates in π-π stacking interactions and hydrogen bonding with target proteins, which can alter their activity and function .

Study on Antiviral Activity

A study evaluated the antiviral effects of this compound against various RNA viruses. The results indicated that the compound exhibited substantial antiviral activity, particularly against HCV, with an IC50 value around 6.5 µM when DNA was used as a substrate .

Research on Antiparasitic Effects

Another investigation focused on the antiparasitic properties of benzotriazole derivatives. This compound was tested against Trypanosoma cruzi, showing dose-dependent growth inhibition in epimastigote forms . At a concentration of 50 μg/mL, there was a notable reduction in parasite numbers.

Q & A

What synthetic strategies are recommended for preparing N-(1H-benzotriazol-1-ylmethyl)-4-bromoaniline, and how does steric/electronic control influence regioselectivity?

Basic Question
Answer:
The synthesis typically involves two key steps: (1) preparation of 4-bromoaniline via controlled bromination of aniline, and (2) functionalization with a benzotriazole moiety. To achieve regioselectivity in bromination, acetanilide is first synthesized by reacting aniline with acetyl chloride, which reduces the ring's reactivity and directs bromine to the para position . Subsequent hydrolysis regenerates the amine. For the benzotriazole coupling, nucleophilic substitution or Mannich-type reactions are common. Steric hindrance from the bulky benzotriazole group must be mitigated using polar aprotic solvents (e.g., DMF) and elevated temperatures (~80–100°C).

Methodological Note:

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
  • Optimize stoichiometry (e.g., 1.2:1 molar ratio of benzotriazole to 4-bromoaniline derivatives) to minimize byproducts.

How can conflicting spectroscopic data (e.g., NMR, HRMS) for this compound derivatives be resolved?

Advanced Question
Answer:
Contradictions often arise from impurities, tautomerism, or dynamic effects. For example:

  • 1H-NMR: The benzotriazole protons (7.5–8.5 ppm) may split into multiplets due to coupling with adjacent substituents. Use deuterated DMSO to stabilize tautomeric forms .
  • 13C-NMR: The methylene bridge (C-N-CH2-) appears at ~50–55 ppm. Confirm assignments via DEPT-135 or HSQC.
  • HRMS: Discrepancies in [M+H]+ peaks (e.g., 339.0 vs. 341.0) may reflect bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br). Use high-resolution instruments (Q-TOF) for accurate mass validation .

Methodological Note:

  • Cross-validate with X-ray crystallography when possible (e.g., shows intermolecular Br···F interactions influencing packing).

What structural modifications to the 4-bromoaniline moiety enhance inhibitory potency in biological targets (e.g., enzymes)?

Advanced Question
Answer:
Replacing the 4-bromo group with bulkier substituents (e.g., naphthyl) improves binding to hydrophobic pockets. For Cryptosporidium IMPDH inhibitors, substituting 4-bromoaniline with 2-naphthyl increased IC50 values from ~100 nM to 7–8 nM . A SAR table summarizes key modifications:

SubstituentIC50 (nM)Notes
4-Bromo100Baseline
2-Naphthyl7–8Enhanced π-π stacking
4-Methoxy250Reduced steric bulk

Methodological Note:

  • Use molecular docking (e.g., AutoDock Vina) to predict cavity occupancy.
  • Synthesize analogs via Ullmann coupling or Buchwald-Hartwig amination for diverse aryl groups .

How do reaction conditions influence unexpected byproduct formation during benzotriazole coupling?

Advanced Question
Answer:
Byproducts like 2-bromoaniline (minor) or cyclized quinoline derivatives ( ) arise from:

  • Over-bromination: Control Br2 stoichiometry (≤1.1 equiv.) and use H2SO4 as a protonating agent to limit electrophilic attack .
  • Thermal decomposition: Avoid temperatures >120°C; monitor via DSC.
  • Solvent effects: Acetonitrile minimizes side reactions vs. THF.

Methodological Note:

  • Isolate byproducts via column chromatography (silica gel, gradient elution) and characterize via LC-MS.

What safety protocols are critical for handling this compound, given its toxicity profile?

Basic Question
Answer:
Key hazards include:

  • Acute toxicity: LD50 (oral, rat) = 456 mg/kg; wear PPE (nitrile gloves, lab coat) .
  • Environmental risk: LC50 (fathead minnow) = 47.5 mg/L; dispose via halogenated waste streams .

Methodological Note:

  • Conduct reactions in fume hoods with HEPA filters.
  • Store under argon at 4°C to prevent oxidative degradation.

How can computational methods predict the reactivity of this compound in catalytic cycles?

Advanced Question
Answer:
DFT calculations (e.g., Gaussian 16) model:

  • Electrophilicity: The bromine atom’s σ-hole (ESP maps) directs Pd(0)-catalyzed cross-couplings .
  • Ligand effects: NBO analysis shows charge transfer from benzotriazole to Pd(II), stabilizing intermediates ( ).

Methodological Note:

  • Optimize geometries at B3LYP/6-31G* level.
  • Compare HOMO/LUMO gaps with experimental redox potentials (cyclic voltammetry).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.